Cas no 2227646-75-3 (rac-(1R,2S)-2-(3,3-dimethylbutyl)cyclopentan-1-ol)
rac-(1R,2S)-2-(3,3-dimethylbutyl)cyclopentan-1-ol Chemical and Physical Properties
Names and Identifiers
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- rac-(1R,2S)-2-(3,3-dimethylbutyl)cyclopentan-1-ol
- 2227646-75-3
- EN300-1635284
-
- Inchi: 1S/C11H22O/c1-11(2,3)8-7-9-5-4-6-10(9)12/h9-10,12H,4-8H2,1-3H3/t9-,10+/m0/s1
- InChI Key: FVVQVLVEWPKTTI-VHSXEESVSA-N
- SMILES: O[C@@H]1CCC[C@H]1CCC(C)(C)C
Computed Properties
- Exact Mass: 170.167065321g/mol
- Monoisotopic Mass: 170.167065321g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 134
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 20.2Ų
rac-(1R,2S)-2-(3,3-dimethylbutyl)cyclopentan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1635284-50mg |
rac-(1R,2S)-2-(3,3-dimethylbutyl)cyclopentan-1-ol |
2227646-75-3 | 50mg |
$528.0 | 2023-09-22 | ||
| Enamine | EN300-1635284-100mg |
rac-(1R,2S)-2-(3,3-dimethylbutyl)cyclopentan-1-ol |
2227646-75-3 | 100mg |
$553.0 | 2023-09-22 | ||
| Enamine | EN300-1635284-250mg |
rac-(1R,2S)-2-(3,3-dimethylbutyl)cyclopentan-1-ol |
2227646-75-3 | 250mg |
$579.0 | 2023-09-22 | ||
| Enamine | EN300-1635284-500mg |
rac-(1R,2S)-2-(3,3-dimethylbutyl)cyclopentan-1-ol |
2227646-75-3 | 500mg |
$603.0 | 2023-09-22 | ||
| Enamine | EN300-1635284-1000mg |
rac-(1R,2S)-2-(3,3-dimethylbutyl)cyclopentan-1-ol |
2227646-75-3 | 1000mg |
$628.0 | 2023-09-22 | ||
| Enamine | EN300-1635284-2500mg |
rac-(1R,2S)-2-(3,3-dimethylbutyl)cyclopentan-1-ol |
2227646-75-3 | 2500mg |
$1230.0 | 2023-09-22 | ||
| Enamine | EN300-1635284-5000mg |
rac-(1R,2S)-2-(3,3-dimethylbutyl)cyclopentan-1-ol |
2227646-75-3 | 5000mg |
$1821.0 | 2023-09-22 | ||
| Enamine | EN300-1635284-10000mg |
rac-(1R,2S)-2-(3,3-dimethylbutyl)cyclopentan-1-ol |
2227646-75-3 | 10000mg |
$2701.0 | 2023-09-22 | ||
| Enamine | EN300-1635284-0.05g |
rac-(1R,2S)-2-(3,3-dimethylbutyl)cyclopentan-1-ol |
2227646-75-3 | 0.05g |
$1308.0 | 2023-06-04 | ||
| Enamine | EN300-1635284-0.1g |
rac-(1R,2S)-2-(3,3-dimethylbutyl)cyclopentan-1-ol |
2227646-75-3 | 0.1g |
$1371.0 | 2023-06-04 |
rac-(1R,2S)-2-(3,3-dimethylbutyl)cyclopentan-1-ol Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Jadwiga Frelek,Marcin Górecki,Marta Łaszcz,Agata Suszczyńska,Elemér Vass,Wojciech J. Szczepek Chem. Commun., 2012,48, 5295-5297
Additional information on rac-(1R,2S)-2-(3,3-dimethylbutyl)cyclopentan-1-ol
Comprehensive Analysis of rac-(1R,2S)-2-(3,3-dimethylbutyl)cyclopentan-1-ol (CAS No. 2227646-75-3)
The compound rac-(1R,2S)-2-(3,3-dimethylbutyl)cyclopentan-1-ol (CAS No. 2227646-75-3) is a chiral cyclopentanol derivative that has garnered significant attention in pharmaceutical and organic chemistry research. Its unique stereochemistry and functional group arrangement make it a valuable intermediate for synthesizing bioactive molecules. The 3,3-dimethylbutyl side chain contributes to its lipophilicity, a property highly sought after in drug design for improved membrane permeability.
Recent trends in AI-driven drug discovery have highlighted the importance of chiral building blocks like rac-(1R,2S)-2-(3,3-dimethylbutyl)cyclopentan-1-ol. Computational models frequently identify such structures as potential scaffolds for GPCR-targeting therapeutics, particularly in neurological and metabolic disorders. The compound's cyclopentane core offers conformational rigidity that is advantageous for structure-activity relationship (SAR) studies, a hot topic in medicinal chemistry forums.
From a synthetic chemistry perspective, the stereoselective preparation of this molecule presents fascinating challenges. Researchers are particularly interested in asymmetric hydrogenation methods to obtain enantiomerically pure forms, as reflected in numerous Google Scholar publications. The tert-butyl group in its structure also makes it a candidate for studying steric effects in catalytic systems, a subject dominating recent ACS symposium discussions.
The physicochemical properties of CAS 2227646-75-3 have become a focus area due to growing interest in beyond Rule of Five (bRo5) compounds. Its calculated LogP value and hydrogen bond donor/acceptor count position it within this emerging pharmaceutical space. These characteristics align with current industry efforts to develop oral macrocyclic drugs, as evidenced by trending searches on Reaxys and SciFinder platforms.
Analytical characterization of rac-(1R,2S)-2-(3,3-dimethylbutyl)cyclopentan-1-ol typically involves advanced techniques like chiral HPLC and vibrational circular dichroism (VCD). These methods address the compound's stereochemical complexity - a frequent pain point mentioned in researchgate Q&A threads. The development of robust QC protocols for such chiral compounds remains an active area of investigation within pharmaceutical quality control communities.
In material science applications, the bulky substituent pattern of this molecule shows promise for designing molecular glasses with tailored thermal properties. This connects with the broader scientific community's exploration of small-molecule organic semiconductors, a trending topic in ACS Materials Letters. The compound's potential in supramolecular chemistry is also being explored, particularly for creating host-guest complexes with modified cyclodextrins.
Environmental fate studies of 2227646-75-3 are gaining traction due to increased regulatory focus on green chemistry principles. Computational biodegradation prediction models suggest moderate environmental persistence, making it a candidate for benign by design initiatives. These aspects frequently appear in EPA research databases and OECD chemical safety documents.
The patent landscape surrounding rac-(1R,2S)-2-(3,3-dimethylbutyl)cyclopentan-1-ol reveals its utility in pro-drug formulations, particularly for CNS-active compounds. This aligns with pharmaceutical industry's growing investment in blood-brain barrier penetration technologies, a major theme in recent bioavailability enhancement literature. Several WO patent applications specifically cite derivatives of this scaffold for neuroprotective applications.
From a regulatory standpoint, the compound's ICH M7 classification as a potential mutagenic impurity requires careful evaluation during process development. This has sparked discussions in pharma quality assurance circles about optimal genotoxic control strategies. Such considerations are increasingly important given the FDA's heightened scrutiny of process-related impurities in new drug applications.
In conclusion, rac-(1R,2S)-2-(3,3-dimethylbutyl)cyclopentan-1-ol represents a versatile chiral building block with multifaceted applications across drug discovery, material science, and green chemistry. Its unique structural features continue to inspire innovative research across multiple disciplines, as reflected in the compound's growing presence across scientific databases and industry publications.
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